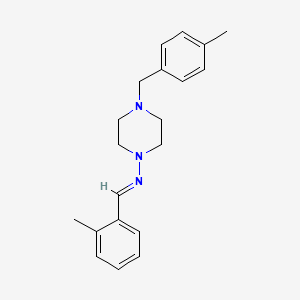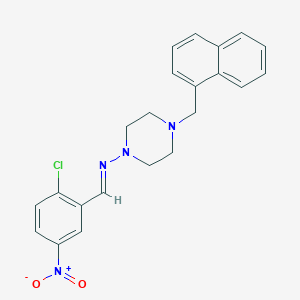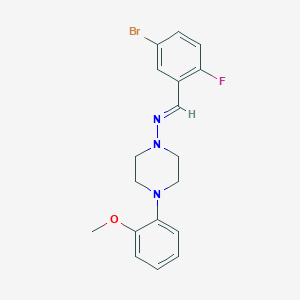
4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine
Overview
Description
4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a 2-methylbenzylidene group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-methylbenzyl group: The piperazine ring is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 4-methylbenzyl group.
Formation of the imine: The final step involves the condensation of the substituted piperazine with 2-methylbenzaldehyde under acidic or basic conditions to form the imine linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of benzyl alcohols or benzaldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential pharmacological activities such as antipsychotic, antidepressant, and anxiolytic effects.
Biological Studies: The compound is studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of piperazine derivatives and their effects on cellular processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine involves its interaction with specific molecular targets, such as neurotransmitter receptors (e.g., serotonin and dopamine receptors). The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, further affecting the levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylbenzyl)-1-piperazinamine: Lacks the imine linkage and has different pharmacological properties.
N-(2-methylbenzylidene)-1-piperazinamine: Lacks the 4-methylbenzyl group, resulting in altered biological activity.
4-(4-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine: Substitution of the methyl group with a chlorine atom changes the compound’s reactivity and pharmacological profile.
Uniqueness
4-(4-methylbenzyl)-N-(2-methylbenzylidene)-1-piperazinamine is unique due to the presence of both the 4-methylbenzyl and 2-methylbenzylidene groups, which contribute to its distinct pharmacological properties and chemical reactivity. The combination of these substituents enhances its potential as a lead compound in drug discovery and development.
Properties
IUPAC Name |
(E)-1-(2-methylphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3/c1-17-7-9-19(10-8-17)16-22-11-13-23(14-12-22)21-15-20-6-4-3-5-18(20)2/h3-10,15H,11-14,16H2,1-2H3/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNZTHYPZRSUQC-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303092-80-0 | |
| Record name | 4-(4-METHYLBENZYL)-N-(2-METHYLBENZYLIDENE)-1-PIPERAZINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3910686.png)
![14-(2H-1,3-benzodioxol-5-yl)-10-(pyridin-4-yl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B3910693.png)
![({3-[({2-[methyl(methylsulfonyl)amino]ethyl}amino)carbonyl]phenyl}amino)acetic acid](/img/structure/B3910696.png)
![4-phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine](/img/structure/B3910706.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3910708.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3910712.png)

![(2Z)-1-(4-Methoxyphenyl)-3-[(4-nitrophenyl)amino]prop-2-EN-1-one](/img/structure/B3910729.png)
![N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]butanamide](/img/structure/B3910730.png)
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B3910744.png)
![N-[1-(4-METHOXYPHENYL)ETHYL]-2-[N-(2-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3910751.png)
![(2E)-2-[[2-(methylamino)-5-nitroanilino]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B3910763.png)

![(5E)-1-(4-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3910774.png)
